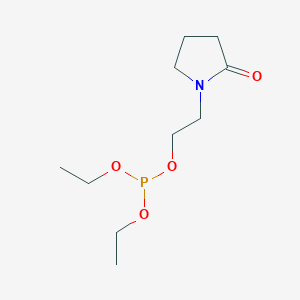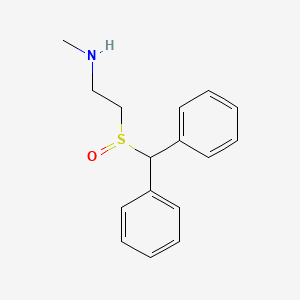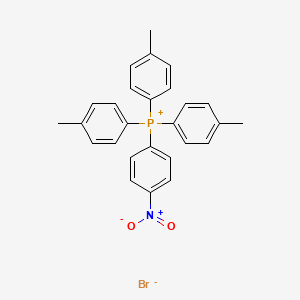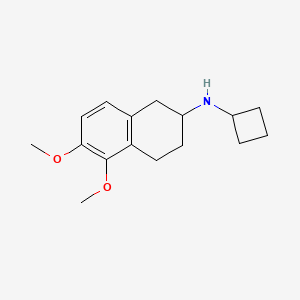
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine and phosphonate, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative. One common method includes the diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while reduction can produce different pyrrolidine-based compounds.
Scientific Research Applications
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research has explored its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can interact with metal ions, making it effective in applications like corrosion inhibition. Additionally, its pyrrolidine moiety may interact with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include diethyl (pyrrolidin-2-yl)phosphonate and diethyl (5-oxopyrrolidin-2-yl)phosphonate . These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
Diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite is unique due to its specific combination of pyrrolidine and phosphonate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
89784-16-7 |
|---|---|
Molecular Formula |
C10H20NO4P |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
diethyl 2-(2-oxopyrrolidin-1-yl)ethyl phosphite |
InChI |
InChI=1S/C10H20NO4P/c1-3-13-16(14-4-2)15-9-8-11-7-5-6-10(11)12/h3-9H2,1-2H3 |
InChI Key |
LVKSVUGSYRFDJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OCCN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)



![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)

